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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162 Get Quote

An important clarification regarding the nomenclature of "Tas-117" is necessary before

presenting a detailed analysis. Initial research reveals that the designation "Tas-117" is

associated with two distinct investigational drugs:

Tosedostat (formerly CHR-2797): An orally bioavailable aminopeptidase inhibitor.

TAS-117: A highly potent and selective oral allosteric pan-AKT inhibitor.

Given that these compounds have different mechanisms of action and therapeutic targets, this

guide will address them separately to ensure clarity and accuracy.

Part 1: Tosedostat (Aminopeptidase Inhibitor)
Tosedostat is an investigational anti-cancer agent that functions by inhibiting aminopeptidases,

leading to amino acid deprivation and subsequent cell death in cancer cells.[1][2][3] It has been

primarily studied in the context of hematological malignancies, particularly acute myeloid

leukemia (AML).[1][3][4]

Mechanism of Action
Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1]

[5] This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive

aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][5] The inhibition of these

enzymes disrupts the recycling of amino acids from protein degradation, leading to a depletion

of the intracellular amino acid pool.[1][2] This selective amino acid deprivation in rapidly
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proliferating cancer cells triggers cellular stress, leading to cell cycle arrest and apoptosis

(programmed cell death).[1][2]
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Tosedostat's mechanism of action.
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Clinical Trial Data
Tosedostat has been evaluated in clinical trials, primarily for acute myeloid leukemia (AML),

both as a monotherapy and in combination with other agents.

Table 1: Summary of Tosedostat Clinical Trial Findings

Trial Phase
Patient
Population

Treatment Key Findings Reference

Phase I/II
Relapsed/Refract

ory AML

Tosedostat

monotherapy

Showed

promising activity

in vitro and in

early clinical

trials.

[3]

Phase I-III
AML and Multiple

Myeloma

Tosedostat in

combination with

chemotherapy

Demonstrated

clinical activity.
[4]

Experimental Protocols
A key in vitro assay to determine the efficacy of Tosedostat is the cell proliferation assay.

Protocol: Cell Proliferation Assay (IC50 Determination)

Cell Culture: Human cancer cell lines are cultured in appropriate media.

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of

Tosedostat.

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Proliferation Measurement: A reagent such as tritiated thymidine is added to measure DNA

synthesis, which is indicative of cell proliferation.

Data Analysis: Radioactivity is measured using a scintillation counter. The percentage of

proliferation inhibition relative to an untreated control is calculated, and the IC50 value (the
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concentration of the drug that inhibits 50% of cell proliferation) is determined.[1]

Workflow for IC50 Determination
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Cell proliferation assay workflow.

Part 2: TAS-117 (Allosteric pan-AKT Inhibitor)
TAS-117 is a potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein

kinase (AKT1, 2, and 3).[6] It has been investigated in patients with advanced solid tumors,

particularly those with alterations in the PI3K/AKT signaling pathway.[6][7][8]

Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell

growth, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated.

TAS-117 acts as an allosteric inhibitor of AKT, a key node in this pathway. By inhibiting AKT,

TAS-117 can block downstream signaling, leading to reduced cancer cell proliferation and

survival.[10][11]
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TAS-117's inhibition of the PI3K/AKT pathway.

Clinical Trial Data
TAS-117 has been evaluated in Phase I and II clinical trials for various solid tumors harboring

specific genetic mutations.

Table 2: Summary of TAS-117 Clinical Trial Findings
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Trial Phase
Patient
Population

Treatment Key Findings Reference

Phase II (K-

BASKET)

Advanced solid

tumors with

PI3K/Akt

mutations

16 mg daily or 24

mg (4 days on/3

days off)

Limited antitumor

activity. ORR:

8%, DCR: 23%.

Median PFS: 1.4

months, Median

OS: 4.8 months.

Manageable

safety profile.

[7][8][12]

Phase I
Advanced solid

tumors

Dose escalation

(8 to 32 mg/day)

Recommended

Phase 2 dose:

24 mg

intermittent

dosing. Showed

antitumor activity.

Four patients

had a confirmed

partial response.

[10][11]

Phase II

Advanced solid

tumors with

germline PTEN-

inactivating

mutations

16 mg daily (GI

tumors) or 24 mg

intermittent (non-

GI tumors)

Some antitumor

activity and

manageable

toxicity. Objective

response in a

patient with

ovarian cancer

(PIK3CA E545K

mutation).

[6][9]

Experimental Protocols
Pharmacodynamic analysis in clinical trials often involves measuring the phosphorylation of

direct AKT substrates.

Protocol: Pharmacodynamic Analysis of AKT Inhibition
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Sample Collection: Tumor biopsies or surrogate tissue samples are collected from patients

before and after treatment with TAS-117.

Protein Extraction: Proteins are extracted from the collected tissue samples.

Western Blotting: Protein extracts are separated by gel electrophoresis and transferred to a

membrane.

Antibody Probing: The membrane is probed with antibodies specific for phosphorylated

PRAS40 (a direct substrate of AKT) and total PRAS40.

Detection and Analysis: The levels of phosphorylated and total PRAS40 are detected and

quantified to assess the extent of AKT inhibition by TAS-117.[10][11]
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Workflow for Assessing AKT Inhibition
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Pharmacodynamic analysis workflow.
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Comparison with Alternatives
TAS-117's therapeutic landscape includes other targeted therapies for cancers with PI3K/AKT

pathway mutations. For instance, in Acute Myeloid Leukemia (AML), several targeted drugs are

available, such as FLT3 inhibitors (e.g., Gilteritinib) and IDH inhibitors (e.g., Ivosidenib,

Enasidenib).[13][14] While TAS-117 is an AKT inhibitor, these other agents target different

nodes in cancer signaling pathways.

Table 3: Comparison of Targeted Therapies in AML

Drug Class Target Example Drugs Use in AML

AKT Inhibitor AKT TAS-117 Investigational

FLT3 Inhibitor FLT3 Gilteritinib

For patients with

FLT3-mutated AML.

[14]

IDH1 Inhibitor IDH1
Ivosidenib,

Olutasidenib

For patients with

IDH1-mutated AML.

[13]

IDH2 Inhibitor IDH2 Enasidenib

For patients with

IDH2-mutated AML.

[13][14]

BCL-2 Inhibitor BCL-2 Venetoclax

Used in combination

with hypomethylating

agents or low-dose

cytarabine.[14]

The choice of targeted therapy is highly dependent on the specific genetic mutations present in

a patient's tumor. The development of TAS-117 and other targeted agents underscores the shift

towards personalized medicine in oncology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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